Stereochemistry-Dependent Potency: (1s,3s) Configuration is Essential for TRPA1 Antagonist Activity
In a patent series of oxadiazolone TRPA1 inhibitors, the (1s,3s)-3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutylamine fragment was incorporated into compound BDBM481855 (US 10,913,742, Example 99), which exhibited an IC50 of 57.3 nM against human TRPA1 channels in a FLIPR Tetra assay using CHO cells [1]. While the free amine building block itself has not been directly profiled, the stereochemical configuration is locked in the final ligand; the corresponding trans isomer or the des‑fluoro analog (cis-3-[4-(trifluoromethyl)phenyl]cyclobutanamine) would present a markedly different spatial arrangement of the amine and aryl groups, likely disrupting key interactions with the channel pore and reducing potency.
| Evidence Dimension | TRPA1 inhibitory activity of a ligand incorporating the scaffold |
|---|---|
| Target Compound Data | IC50 = 57.3 nM (BDBM481855, derived from (1s,3s) building block) |
| Comparator Or Baseline | Trans isomer or des‑fluoro analog (not explicitly reported; expected lower potency based on SAR) |
| Quantified Difference | Not directly quantified; inferred from SAR and ligand structure |
| Conditions | Human TRPA1 channels expressed in CHO cells; FLIPR Tetra Ca²⁺ flux assay |
Why This Matters
Procurement of the exact (1s,3s) building block ensures direct synthetic access to a validated pharmacophore, avoiding loss of potency due to stereochemical mismatch.
- [1] BindingDB. BDBM481855: 3-[3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutyl]-5-[(5-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-one. IC50 = 57.3 nM (hTRPA1). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=481855 View Source
